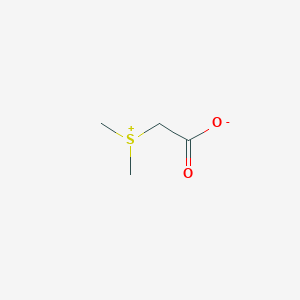
4,4-Dimethyl-2-cyclopenten-1-one
Übersicht
Beschreibung
4,4-Dimethyl-2-cyclopenten-1-one: is an organic compound with the molecular formula C₇H₁₀O. It is a member of the cyclopentenone family, characterized by a five-membered ring with a ketone functional group. This compound is notable for its α,β-unsaturated carbonyl structure, which imparts unique chemical reactivity and biological activity. It has been identified as a constituent in the essential oil of Tagetes minuta L and exhibits significant tumor-specific cytotoxicity .
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-2-cyclopenten-1-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als wertvolles Ausgangsmaterial bei der Synthese von Terpenoiden und anderen komplexen organischen Molekülen.
Medizin: Ihre tumorspezifische Zytotoxizität deutet auf potenzielle therapeutische Anwendungen in der Onkologie hin.
Industrie: Aufgrund ihrer einzigartigen chemischen Eigenschaften wird sie bei der Synthese von Duftstoffen und Aromastoffen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4,4-Dimethyl-2-cyclopenten-1-on beinhaltet seine Wechselwirkung mit zellulären Komponenten:
Molekulare Zielstrukturen: Die Verbindung zielt selektiv auf Tumorzellen ab und induziert zytotoxische Wirkungen.
Beteiligte Pfade: Die genauen molekularen Pfade sind noch nicht vollständig geklärt, aber es wird vermutet, dass sie den Zellstoffwechsel stören und Apoptose in Tumorzellen induzieren.
Wirkmechanismus
Target of Action
4,4-Dimethyl-2-cyclopenten-1-one is an α,β-unsaturated carbonyl compound . It has been reported to exhibit higher tumor-specific cytotoxicity against oral human normal and tumor cells . .
Mode of Action
As an α,β-unsaturated carbonyl compound, it may interact with its targets through a mechanism similar to other compounds of this class .
Result of Action
It has been reported to exhibit higher tumor-specific cytotoxicity , suggesting that it may induce cell death in tumor cells.
Biochemische Analyse
Biochemical Properties
4,4-Dimethyl-2-cyclopenten-1-one plays a significant role in biochemical reactions. It selectively kills tumor cells such as HSC-2 and HL-60
Cellular Effects
The cellular effects of this compound are primarily observed in its cytotoxic activity against tumor cells. It exhibits CC 50 (50% cytotoxic concentration) values of 43.8 μg/mL, 152 μg/mL, 118 μg/mL, 14.0 μg/mL, 177 μg/mL and 123 μg/mL in HSC-2, HSC-3, HSG, HL-60, HGF and normal cells (HPC), respectively
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 4,4-Dimethyl-2-cyclopenten-1-one can be achieved through a multi-step process starting from 2,2-dimethyl-4-pentenal. The procedure involves the following steps :
-
Oxidation of 2,2-dimethyl-4-pentenal:
- A solution of copper(I) chloride, palladium(II) chloride, dimethylformamide, and water is prepared.
- Oxygen is bubbled through this solution for 60 hours at room temperature.
- The resulting keto-aldehyde is extracted and purified.
-
Cyclization to form this compound:
- The keto-aldehyde is refluxed with aqueous potassium hydroxide, tetrahydrofuran, and ethyl ether under a nitrogen atmosphere for 66 hours.
- The product is then extracted and purified to yield this compound.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the described synthetic route can be scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Reaktionstypen:
4,4-Dimethyl-2-cyclopenten-1-on durchläuft aufgrund seiner α,β-ungesättigten Carbonylstruktur verschiedene chemische Reaktionen:
Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oder anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Die α,β-ungesättigte Carbonylgruppe ermöglicht nucleophile Additionsreaktionen, die zu verschiedenen substituierten Produkten führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Grignard-Reagenzien oder Organolithiumverbindungen werden für nucleophile Additionen eingesetzt.
Hauptprodukte:
Oxidation: Carbonsäuren oder Aldehyde.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Cyclopentenone, abhängig von dem verwendeten Nucleophil.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 2-Cyclopenten-1-on
- 2,3-Dimethyl-2-cyclopenten-1-on
- 3-Methyl-2-cyclopentenon
- 2-Methyl-2-cyclopenten-1-on
Vergleich:
- 4,4-Dimethyl-2-cyclopenten-1-on ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihr eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht.
- Im Vergleich zu anderen Cyclopentenonen zeigt sie eine höhere tumorspezifische Zytotoxizität, was sie zu einem vielversprechenderen Kandidaten für die Krebsforschung macht .
Eigenschaften
IUPAC Name |
4,4-dimethylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-7(2)4-3-6(8)5-7/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFVCSCZJJGBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177287 | |
| Record name | 4,4-Dimethyl-2-cyclopenten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22748-16-9 | |
| Record name | 4,4-Dimethyl-2-cyclopenten-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022748169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Dimethyl-2-cyclopenten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethyl-2-cyclopenten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)

![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)


